molecular formula C7H5F3N2O B2557270 3-(Trifluoromethyl)picolinaldehyde oxime CAS No. 1280538-35-3

3-(Trifluoromethyl)picolinaldehyde oxime

Cat. No.: B2557270
CAS No.: 1280538-35-3
M. Wt: 190.125
InChI Key: CGVPECRRBNDRGT-UUILKARUSA-N
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Description

3-(Trifluoromethyl)picolinaldehyde oxime is an organic compound characterized by the presence of a trifluoromethyl group attached to a picolinaldehyde oxime structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)picolinaldehyde oxime typically involves the reaction of 3-(trifluoromethyl)picolinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the oxime derivative.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes. One such method includes the preparation of 3-(trifluoromethyl)picolinaldehyde through a series of steps involving nitration, reduction, and diazotization, followed by the reaction with hydroxylamine to form the oxime. These methods are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)picolinaldehyde oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitrile oxides and related compounds.

    Reduction: Secondary amines.

    Substitution: Functionalized derivatives with different substituents replacing the oxime group.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)picolinaldehyde oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and enzymes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzaldehyde oxime
  • 3-(Trifluoromethyl)acetophenone oxime
  • 3-(Trifluoromethyl)pyridine oxime

Uniqueness

3-(Trifluoromethyl)picolinaldehyde oxime is unique due to the presence of both the trifluoromethyl group and the picolinaldehyde oxime structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(NE)-N-[[3-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-3-11-6(5)4-12-13/h1-4,13H/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVPECRRBNDRGT-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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